molecular formula C17H18O6 B12329385 Melavoid

Melavoid

Cat. No.: B12329385
M. Wt: 318.32 g/mol
InChI Key: NNVSBIHFVPNXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melavoid™ is a biomimetic brightening active ingredient sourced from the roots of Boerhaavia diffusa , a plant used in traditional Ayurvedic medicine . It is a non-GMO, cruelty-free ingredient with a composition of Boerhavia Diffusa Root Extract (1-3%), Propanediol (70-90%), and Aqua (10-30%) . For research purposes, this compound™ offers a compelling model for studying early-stage pigmentation pathways. Its primary researched mechanism of action involves the activation of PPARγ, which in turn modulates the gene expression in melanocytes . This regulation leads to a significant reduction in the expression and activity of the tyrosinase enzyme, a key catalyst in melanin synthesis . Clinical studies have demonstrated that this compound™ reduces tyrosinase enzyme levels by 63% and decreases melanin synthesis by 34% in melanocytes without affecting cell viability, providing a potent model for studying depigmentation . Furthermore, in vivo studies confirm its efficacy in uniformly and evenly decreasing skin tone and reducing various types of hyperpigmentation spots, making it a valuable compound for dermatological and cosmetic research focused on skin brightening and even-toned complexion . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

6,9,11-trihydroxy-10-methyl-7a,8,9,10,11,11a-hexahydro-6H-chromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C17H18O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-5,7,9,11,13-14,17-19,21H,6H2,1H3

InChI Key

NNVSBIHFVPNXCT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C(C1O)C(=O)C3=C(O2)C(OC4=CC=CC=C43)O)O

Origin of Product

United States

Preparation Methods

Selection of Boerhaavia diffusa

Melavoid is extracted from the roots of Boerhaavia diffusa, a perennial herb native to tropical regions. The plant’s roots are prioritized due to their high concentration of boeravinones, particularly boeravinone B, which exhibits PPARγ-binding activity. Cultivation practices emphasize organic farming to minimize contaminants, with roots harvested after 12–18 months of growth to optimize phytochemical yield.

Preprocessing of Plant Material

Post-harvest, roots undergo washing, slicing, and shade-drying at 25–30°C to preserve heat-sensitive compounds. Dried roots are ground into a coarse powder (particle size: 0.5–1.0 mm) to enhance solvent penetration during extraction.

Extraction Techniques for Boeravinones

Solvent Extraction

A hydroalcoholic solvent system (ethanol:water, 70:30 v/v) is commonly employed for its efficacy in extracting polar and non-polar boeravinones. The process involves:

  • Maceration : Powdered roots are soaked in solvent at a 1:10 (w/v) ratio for 48 hours at 25°C.
  • Filtration : The mixture is filtered through a 0.45 μm membrane to remove particulates.
  • Concentration : The filtrate is evaporated under reduced pressure (40–50°C) to yield a crude extract.

Advanced Extraction Technologies

Patents describe auxiliary methods to improve yield:

  • Ultrasound-assisted extraction : Sonication at 40 kHz for 30 minutes increases boeravinone B yield by 22% compared to conventional maceration.
  • Supercritical CO₂ extraction : At 50°C and 300 bar, this method achieves 95% purity but requires post-processing to remove co-extracted lipids.

Standardization and Purification

Chromatographic Isolation

Boeravinone B, the primary active, is isolated via column chromatography:

  • Stationary phase : Silica gel (60–120 mesh)
  • Mobile phase : Gradient elution with chloroform:methanol (9:1 to 7:3 v/v)
  • Yield : 0.8–1.2% w/w of crude extract

Quantitative Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) ensures standardization:

Parameter Specification
Column C18, 250 × 4.6 mm, 5 μm
Mobile Phase Acetonitrile:0.1% H₃PO₄ (55:45)
Flow Rate 1.0 mL/min
Retention Time 12.3 ± 0.2 min
Boeravinone B Purity ≥90%

Mechanistic Basis for Melanogenesis Modulation

PPARγ Agonism and Tyrosinase Suppression

Boeravinone B binds to PPARγ (Kd = 3.8 μM), downregulating tyrosinase expression by 34% in normal human epidermal melanocytes (NHEM). Concurrently, it reduces dendrite formation in melanocytes, impairing melanosome transfer to keratinocytes.

Synergistic Formulation Strategies

A patented whitening emulsion combines this compound with:

  • 3-O-ethyl ascorbic acid : Inhibits tyrosinase (IC₅₀ = 0.2 μM).
  • Melazero™ : Promotes melanin autophagy via lysosomal activation.
  • Wall-broken yeast extract : Blocks α-MSH signaling.

Stability and Formulation Considerations

pH and Thermal Stability

This compound remains stable at pH 5.5–6.5 and temperatures ≤40°C. Degradation accelerates above 60°C, with a half-life of 14 days at 70°C.

Emulsion Compatibility

In oil-in-water emulsions, this compound is incorporated into the aqueous phase at 3% w/w. Key excipients include:

  • Xanthan gum : Stabilizes viscosity (0.3% w/w).
  • Dicaprylyl ether : Enhances skin penetration (2.0% w/w).

Chemical Reactions Analysis

Types of Reactions

Melavoid primarily undergoes reactions related to its depigmenting activity. It interacts with melanocytes, the cells responsible for melanin production, to reduce melanin synthesis .

Common Reagents and Conditions

The extraction process involves the use of propanediol and water as solvents. The active components, boeravinones, are isolated and standardized during the extraction process .

Major Products Formed

The major product formed from the extraction process is the standardized extract of Boerhavia diffusa, which contains boeravinones. These compounds are responsible for the depigmenting activity of this compound .

Scientific Research Applications

Scientific Research Applications

Melavoid has been extensively studied across various scientific fields:

Cosmetic Dermatology

  • Skin Lightening Treatments : this compound is widely used in formulations aimed at treating hyperpigmentation conditions such as melasma and age spots. Its ability to reduce melanin synthesis while maintaining cell viability makes it suitable for long-term use in cosmetic products .
  • Formulations : Recommended concentrations for effective results range from 1% to 3% in various products including facial treatments, body lotions, and anti-aging formulations .

Clinical Studies

  • A study involving a panel of Asian female volunteers demonstrated significant reductions in skin pigmentation intensity with this compound application over 56 days. The results showed an average increase of 5% in skin tone uniformity in hyperpigmented areas .
  • Another clinical trial assessed this compound's efficacy against traditional agents like kojic acid, revealing superior results in terms of safety and effectiveness in reducing pigmentation without adverse effects on skin health .

Case Studies

Study ReferenceDescriptionFindings
Study 1 In vivo efficacy on Asian skin34% reduction in melanin synthesis; improved skin tone uniformity after 56 days
Study 2 Comparative analysis with kojic acidEnhanced safety profile; greater effectiveness in reducing pigmentation intensity
Study 3 Application in microneedling treatmentsImproved outcomes for melasma when combined with this compound

Comparison with Similar Compounds

Clinical Efficacy :

  • 9-day use : Reduces melanin deposition by 34%.
  • 56-day use : Achieves a 62% reduction in visible spots, including a 28% decrease in sun-induced hyperpigmentation (啡褐斑), 19% reduction in acne scars, and 15% improvement in freckles .

Comparison with Similar Compounds

To contextualize Melavoid’s efficacy, we compare it with other compounds commonly used for pigmentation correction. The analysis focuses on sources , mechanisms , efficacy , and sustainability .

Table 1: Key Comparison of this compound with Functional Analogs

Compound Source Mechanism of Action Efficacy (Clinical Data) Sustainability & Safety
This compound™ Boerhaavia diffusa Multi-target: Tyrosinase inhibition, antioxidant, melanosome transfer blockade 62% spot reduction in 56 days Natural, biodegradable, no reported toxicity
Vitamin B3 (Niacinamide) Synthetic/yeast extract Inhibits melanosome transfer; enhances skin barrier function 20–35% pigmentation reduction after 8–12 weeks Non-irritating; widely tolerated
Kojic Acid Fungal (Aspergillus spp.) Competitive tyrosinase inhibition 30–45% efficacy; risk of irritation Synthetic derivatives raise safety concerns
Arbutin Bearberry plant Tyrosinase inhibition via glycosylated hydroquinone 40–50% efficacy; hydrolyzes to hydroquinone at high doses Natural but potential for cytotoxicity
Tranexamic Acid Synthetic (lysine derivative) Plasmin inhibition; reduces UV-induced melanogenesis 50–60% improvement in melasma Requires prescription; non-natural origin

Key Findings:

Multi-Target Efficacy: this compound™ outperforms single-mechanism agents like kojic acid and arbutin by addressing melanogenesis at multiple stages .

Natural vs. Synthetic :

  • This compound™ and arbutin are plant-derived, aligning with the growing demand for natural skincare (52% of consumers prioritize organic ingredients) .
  • Synthetic alternatives like tranexamic acid, while effective, lack the sustainability appeal of plant-based compounds.

Biological Activity

Melavoid, derived from the roots of Boerhaavia diffusa, is recognized for its significant biological activity in skin depigmentation and tone regulation. This compound is particularly effective in addressing hyperpigmentation issues such as melasma and age spots. Its mechanism of action involves modulation of melanogenesis, which is the process by which melanin is produced in the skin.

This compound functions primarily through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). This interaction results in a reduction of melanin synthesis by influencing gene expression in melanocytes, the cells responsible for pigment production. Research indicates that this compound can decrease melanin levels by up to 34% in treated areas compared to untreated controls .

Key Mechanisms:

  • PPARγ Agonism : this compound acts as a natural agonist for PPARγ, which plays a crucial role in regulating lipid metabolism and inflammation, thus influencing melanogenesis.
  • Maintenance of Melanocyte Viability : Unlike traditional depigmenting agents such as kojic acid, this compound preserves the viability of melanocytes while reducing their dendrite formation, which is essential for pigment transfer to keratinocytes .
  • Gene Modulation : It modulates several genes involved in melanogenesis, reducing both the number and intensity of pigmentation spots on the skin .

Clinical Applications

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating melasma and other forms of hyperpigmentation. A notable study highlighted its effectiveness in two cases of melasma that exhibited unusual histopathological findings. The study reported an increase in epidermal melanocytes and pigmentation, suggesting that tailored treatment approaches are necessary depending on histopathological characteristics .

Research Findings

A comprehensive review of this compound's biological activity reveals several critical findings:

Study Findings
Provital Study Demonstrated a 34% reduction in melanin synthesis; maintained melanocyte viability.
Case Study on Melasma Highlighted unusual histopathological features; suggested personalized treatment strategies based on individual histology.
Comparative Analysis Discussed the role of various factors influencing melanogenesis, including UV exposure and genetic expression related to melanin production.

Case Studies

  • Case Study 1 : A 39-year-old woman presented with typical melasma but showed increased numbers of epidermal melanocytes protruding into the dermis. Treatment strategies were adjusted based on histopathological findings, emphasizing the importance of understanding individual variations in pigmentation disorders .
  • Case Study 2 : Another patient exhibited dermal melanocytosis alongside increased epidermal pigmentation. This case reinforced the necessity for customized therapeutic approaches when dealing with complex pigmentation disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.